WEHI-539, chemically known as 5-[3-[4-(Aminomethyl)phenoxy]propyl]-2-[(8E)-8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid, is a potent and selective small-molecule inhibitor of the anti-apoptotic protein BCL-xL. [] It is widely employed in preclinical research to investigate the role of BCL-xL in various cellular processes, particularly apoptosis and cancer cell survival. [, , , ] WEHI-539 exhibits minimal activity against other BCL-2 family members, making it a valuable tool for dissecting the specific contributions of BCL-xL in complex biological systems. []
Synthesis Analysis
A detailed description of the synthesis method for WEHI-539 can be found in the paper "Discovery of a Potent and Selective BCL-XL Inhibitor with in Vivo Activity". [] The synthesis involves a multi-step process utilizing structure-based design and optimization starting from a fragment identified through nuclear magnetic resonance (NMR) screening. []
Molecular Structure Analysis
The crystal structure of WEHI-539 bound to BCL-xL has been solved and provides insights into its mechanism of action. [] The compound occupies the BH3-binding groove of BCL-xL, mimicking the interaction of pro-apoptotic proteins. [, ] Structural details regarding specific interactions between WEHI-539 and amino acid residues within the BCL-xL binding pocket can be found in the cited study. []
Chemical Reactions Analysis
While specific chemical reactions involving WEHI-539 are not extensively discussed in the provided papers, its primary mode of action involves binding to BCL-xL. This interaction is likely driven by a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. [] Further investigation into the potential reactivity of WEHI-539 with other molecules or under different conditions would require additional research.
Mechanism of Action
WEHI-539 functions by selectively binding to the BH3-binding groove of BCL-xL. [, ] This interaction prevents BCL-xL from sequestering pro-apoptotic proteins like BIM and BAK, thereby promoting apoptosis. [, , , , ] By specifically targeting BCL-xL, WEHI-539 disrupts the delicate balance of pro- and anti-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway. [, ]
Applications
Investigating BCL-xL dependency in cancer: WEHI-539 is used to identify cancers that are particularly reliant on BCL-xL for survival. Studies have shown that it induces apoptosis in various cancer cell lines, including breast cancer, osteosarcoma, medulloblastoma, and glioblastoma. [, , , , , ]
Evaluating synergistic therapeutic strategies: Research indicates that combining WEHI-539 with other therapies, such as chemotherapy, radiation, or other BH3 mimetics, can enhance treatment efficacy. [, , , , , , ] For example, WEHI-539 sensitized osteosarcoma cells to doxorubicin, a commonly used chemotherapeutic agent. []
Understanding resistance mechanisms: Studies using WEHI-539 have revealed that some cancers develop resistance to BCL-xL inhibition through upregulation of other anti-apoptotic proteins like MCL-1. [, , ] This highlights the need for combination therapies targeting multiple nodes in the apoptotic pathway.
Probing BCL-xL function in normal physiology: WEHI-539 is valuable for understanding the role of BCL-xL in normal cellular processes, beyond its role in cancer. For example, a study showed that WEHI-539 abrogated the protective effect of the Wnt/β-catenin pathway against HIV-mediated apoptosis in T cells. []
Related Compounds
Venetoclax (ABT-199)
Compound Description: Venetoclax is a potent and selective inhibitor of BCL-2, classified as a BH3 mimetic. [, , , , , , , , , , , , , , , , , ] It disrupts the interaction between BCL-2 and pro-apoptotic proteins, promoting apoptosis. Venetoclax has demonstrated clinical efficacy in chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML), particularly in combination with demethylating agents. [, ]
ABT-263 (Navitoclax)
Compound Description: ABT-263 is a BH3 mimetic that inhibits BCL-2, BCL-xL, and BCL-W. [, , , , , , , , , ] This broader activity profile distinguishes it from both Venetoclax and WEHI-539, which exhibit greater target specificity. ABT-263 has shown efficacy in preclinical models of various cancers. [, , , ]
Relevance: While structurally similar to WEHI-539, ABT-263's broader inhibition profile encompassing BCL-2, BCL-xL, and BCL-W sets it apart. [, , , , , , , , , ] This characteristic can impact its efficacy and toxicity profile compared to WEHI-539. For instance, ABT-263's inhibition of BCL-xL contributes to its reported thrombocytopenia, a side effect not prominently associated with WEHI-539. [, , ]
A-1331852
Compound Description: A-1331852 is a potent and selective inhibitor of BCL-xL, belonging to the class of BH3 mimetics. [, ] It directly competes with pro-apoptotic proteins for binding to BCL-xL, thereby promoting apoptosis.
A-1210477
Compound Description: A-1210477 is a selective inhibitor of MCL-1, another anti-apoptotic protein within the BCL-2 family. [, , ] By disrupting MCL-1's interaction with pro-apoptotic proteins, A-1210477 can overcome resistance mechanisms employed by cancer cells to evade apoptosis.
Relevance: Although both are BH3 mimetics, A-1210477 and WEHI-539 target distinct anti-apoptotic proteins within the BCL-2 family. [, , ] A-1210477 selectively inhibits MCL-1, whereas WEHI-539 targets BCL-xL. [, , ] This distinction highlights the importance of understanding the specific dependencies of cancer cells on different BCL-2 family members for effective therapeutic targeting.
Obatoclax
Compound Description: Obatoclax is a pan-BCL-2 inhibitor, targeting multiple members of the family, including BCL-2, BCL-xL, and MCL-1. [, ] This broad activity profile differentiates it from more selective inhibitors like Venetoclax or WEHI-539.
Relevance: In contrast to WEHI-539's selectivity for BCL-xL, Obatoclax displays a pan-BCL-2 inhibitory profile. [, ] While potentially offering broader anti-tumor activity, this lack of specificity may also increase the risk of on-target toxicity, as BCL-2 family proteins play essential roles in normal cell survival.
Gossypol
Compound Description: Gossypol is a naturally occurring polyphenolic compound extracted from cotton plants. [] It exhibits a broad range of biological activities, including anti-cancer, anti-viral, and contraceptive effects. In the context of cancer, Gossypol has shown potential in inhibiting various signaling pathways involved in cell proliferation and survival.
Relevance: Similar to Obatoclax, Gossypol's broad mechanism of action, encompassing multiple cellular targets, contrasts with the more targeted approach of WEHI-539. [] While Gossypol's pan-inhibitory properties might offer some advantages, they also raise concerns about potential off-target effects and a less favorable safety profile compared to more selective agents like WEHI-539.
MIM1
Compound Description: MIM1 is a selective inhibitor of MCL-1, an anti-apoptotic protein belonging to the BCL-2 family. []
Relevance: While both are classified as BH3 mimetics, MIM1 and WEHI-539 differ in their target specificity. [] MIM1 acts by inhibiting MCL-1, whereas WEHI-539 specifically targets BCL-xL. [] This distinction underscores the diverse roles of different BCL-2 family proteins in regulating apoptosis and emphasizes the need for targeted therapeutic approaches based on individual tumor characteristics.
S63845
Compound Description: S63845 is a highly selective and potent inhibitor of MCL-1, an anti-apoptotic protein within the BCL-2 family. [, , ]
Relevance: Both S63845 and WEHI-539 target the BCL-2 family, but their selectivity profiles differ significantly. [, , ] S63845 exhibits high specificity for MCL-1, whereas WEHI-539 primarily inhibits BCL-xL. [, , ] This difference underscores the importance of understanding the individual dependencies of cancer cells on specific BCL-2 family members for effective therapeutic targeting.
SMBA1
Compound Description: SMBA1 is a small molecule activator of BAX, a pro-apoptotic protein. [] It promotes BAX activation, leading to mitochondrial outer membrane permeabilization and subsequent apoptosis.
Relevance: SMBA1 and WEHI-539 act on opposing sides of the apoptotic pathway. [] While WEHI-539 inhibits the anti-apoptotic protein BCL-xL, SMBA1 activates the pro-apoptotic protein BAX. [] Despite their opposing actions, both agents ultimately aim to induce apoptosis, suggesting the potential for synergistic anti-tumor effects when combined.
2-Deoxy-D-glucose (2-DG)
Compound Description: 2-Deoxy-D-glucose is a glucose analog that inhibits glycolysis, a metabolic pathway crucial for cancer cell energy production. []
Relevance: 2-Deoxy-D-glucose is not structurally related to WEHI-539 but was investigated in combination with WEHI-539 for potential synergistic anti-tumor effects. [] This strategy exploits the metabolic vulnerabilities of cancer cells, aiming to enhance cell death when combined with BCL-xL inhibition.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
WEHI-539 has high affinity (IC50=1.1 nM) and selectivity for BCL-XL and potently kills cells by selectively antagonizing its prosurvival activity. It has more than a 400-fold higher affinity for BCL-XL versus other prosurvival BCL-2 family members.
IC261 is a reversible, ATP-competitive inhibitor of casein kinase 1 (CK1) that inhibits CK1δ and CK1ɛ (IC50 = ~1 µM for both), as well as CK1α (IC50 = 16 µM). It is at least 100-fold less effective against PKA, p34cdc2, and p55fyn. IC 261, at 1 µM, inhibits cytokinesis in primary mouse embryo fibroblasts. IC261 is used to elucidate the role of CK1 in cells and in whole organisms. SU5607, also known as IC-261, is a potent and selective CK1 inhibitor. IC261 triggers the mitotic checkpoint and induces p53-dependent postmitotic effects. At low micromolar concentrations IC261 inhibits cytokinesis causing a transient mitotic arrest. IC261 induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation. IC261 binds to tubulin with an affinity similar to colchicine and is a potent inhibitor of microtubule polymerization. This activity accounts for many of the diverse biological effects of IC261 and, most importantly, for its selective cancer cell killing.
Vascular endothelial growth factor receptor 2 (VEGFR2, also known as KDR and FLK1) is a receptor tyrosine kinase that regulates angiogenesis, vascular development, and embryonic hematopoiesis in response to VEGF isoforms A, C, and D. VEGFR2 kinase inhibitor I is a potent, cell-permeable inhibitor of mouse VEGFR2 kinase (IC50 = 70 nM). It has little or no effect against receptors for platelet-derived growth factor, epidermal growth factor, or insulin-like growth factor (IC50 > 100 µM). SU-5408, also known as VEGFR2 Kinase Inhibitor I, is a potent, cell-permeable inhibitor of mouse VEGFR2 kinase (IC50 = 70 nM).
SU9518 is a tyrosine kinase inhibitor with PDGFRα specificity. SU9518 can inhibit the development of proliferative vitreoretinopathy (PVR) in fibroblast and Müller cell rabbit models.
Suberogorgin is a selective, reversible, and contra-competetive inhibitor of acetylcholinesterase at the binding site on the peripheral anion region of acetylcholinesterase.